5-Mercapto-1,2,3-Triazole monosodium salt
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Overview
Description
5-Mercapto-1,2,3-Triazole monosodium salt is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-1,2,3-Triazole monosodium salt typically involves the reaction of 1H-1,2,3-triazole-4-thiol with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Mercapto-1,2,3-Triazole monosodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Corresponding thiol.
Substitution: S-alkylated or S-acylated derivatives.
Scientific Research Applications
5-Mercapto-1,2,3-Triazole monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Mercapto-1,2,3-Triazole monosodium salt involves its ability to interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-thiol: Another triazole derivative with similar chemical properties but different biological activities.
1H-1,2,3-Triazole-5-thiol: An isomer with distinct reactivity and applications
Uniqueness: 5-Mercapto-1,2,3-Triazole monosodium salt stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties. Its ability to form stable complexes with metals and its potential as a versatile building block in organic synthesis further highlight its uniqueness .
Properties
Molecular Formula |
C2H3N3NaS |
---|---|
Molecular Weight |
124.12 g/mol |
InChI |
InChI=1S/C2H3N3S.Na/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6); |
InChI Key |
LWBZAWFABLYPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNNC1=S.[Na] |
Related CAS |
59032-27-8 94158-07-3 |
Origin of Product |
United States |
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